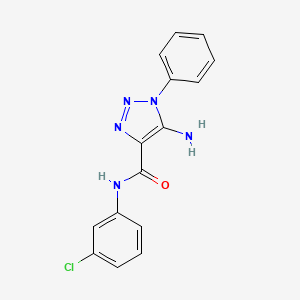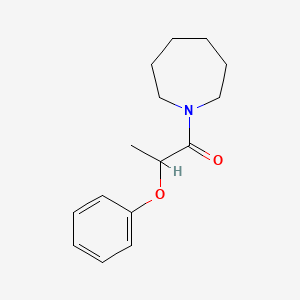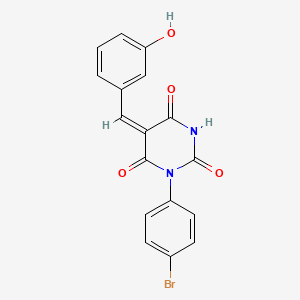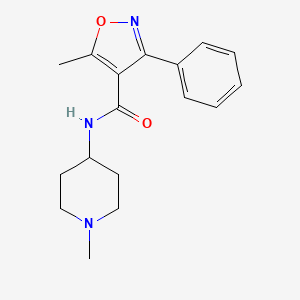
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potent anticancer properties. This compound was first synthesized in 2008 by scientists at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. Since then, numerous studies have been conducted to explore the mechanism of action and potential applications of CCT251545 in cancer research.
作用機序
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in a variety of cancer types and is believed to play a role in cancer cell proliferation and survival. By inhibiting MELK, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to inhibit the growth and proliferation of human embryonic stem cells, making it a potential candidate for stem cell research. Additionally, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
実験室実験の利点と制限
One advantage of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its potential toxicity, as it has been shown to induce liver damage in animal studies. Additionally, more research is needed to determine the optimal dosage and administration of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide for cancer therapy.
将来の方向性
There are several potential future directions for research on 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that incorporate 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide with other anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide for cancer therapy. Finally, studies are needed to explore the potential applications of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in other areas of research, such as stem cell research and antimicrobial therapy.
合成法
The synthesis of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the reaction of 3-chlorobenzonitrile with phenylhydrazine to form 3-chlorophenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3-chlorophenylhydrazine-1-carbonyl ethyl acetoacetate. The resulting product is then treated with sodium azide and triethylorthoformate to form 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, the ethyl ester is treated with ammonium hydroxide to form 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anticancer properties in a variety of cancer cell lines, including breast, lung, and prostate cancer. Studies have also shown that 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide a promising candidate for cancer therapy, as it targets cancer cells specifically without affecting healthy cells.
特性
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-5-4-6-11(9-10)18-15(22)13-14(17)21(20-19-13)12-7-2-1-3-8-12/h1-9H,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHWRDCFRJDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
